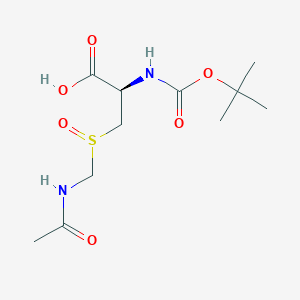

Boc-Cys(Acm,O)-OH

Description

BenchChem offers high-quality Boc-Cys(Acm,O)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Cys(Acm,O)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUQBJGDKCBAI-RQJNJCINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Boc-Cys(Acm,O)-OH for peptide synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Application of Boc-Cys(Acm,O)-OH and its Precursor in Peptide Synthesis

Executive Summary

The synthesis of complex peptides, particularly those containing multiple disulfide bridges, necessitates a sophisticated approach to amino acid protection strategies. Cysteine, with its reactive thiol side chain, represents a critical juncture in this process. This technical guide provides an in-depth analysis of N-α-Boc-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH), a cornerstone reagent for controlling disulfide bond formation. We will elucidate its fundamental physicochemical properties, its behavior within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, and the established protocols for its orthogonal deprotection.

Furthermore, this guide ventures into the less-explored territory of its sulfoxide derivative, Boc-Cys(Acm,O)-OH. We will discuss the synthesis of this compound and the theoretical and practical implications of the sulfoxide moiety on its physicochemical properties and its potential role as a hyper-stable protecting group in advanced peptide synthesis strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical reagents to achieve regioselective control in the synthesis of structurally complex and therapeutically relevant peptides.

Introduction: The Cysteine Conundrum in Peptide Synthesis

The thiol group of cysteine is a powerful functional moiety, essential for the structural integrity and biological activity of countless peptides and proteins through the formation of disulfide bonds. However, its high nucleophilicity and susceptibility to oxidation present significant challenges during chemical synthesis. Uncontrolled oxidation can lead to a heterogeneous mixture of oligomers and incorrectly folded products.

To overcome this, the concept of orthogonal protection was developed. An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups on the peptide or the solid-phase resin linker. The Acetamidomethyl (Acm) group is a widely utilized thiol protecting group precisely for this reason; it is stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the N-terminal Boc group in Boc-SPPS, yet it can be selectively removed later to form a desired disulfide bond.[1][2][3] This guide focuses on the Boc-protected version of this critical building block and its sulfoxide variant.

Section 1: Foundational Physicochemical Properties of Boc-Cys(Acm)-OH

Boc-Cys(Acm)-OH is the foundational reagent from which its sulfoxide derivative is formed. A thorough understanding of its properties is paramount for its effective use. It is typically supplied as a white to off-white powder or crystalline solid.[4]

Data Presentation: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19746-37-3 | [5][6][7][8][9] |

| Molecular Formula | C₁₁H₂₀N₂O₅S | [5][7][8][9] |

| Molecular Weight | 292.35 g/mol | [7][10] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Melting Point | 111-114 °C | [4][10] |

| Optical Rotation | [α]²⁰/D −36.5 ± 1.5°, c = 1% in H₂O | [10] |

| Solubility | Soluble in Methanol, DMF, and DMSO | [4][11] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [4] |

Section 2: The Sulfoxide Derivative - Boc-Cys(Acm,O)-OH

The oxidation of the thioether in the cysteine side chain to a sulfoxide introduces significant changes to the molecule's properties. This transformation creates a new chiral center at the sulfur atom, resulting in a mixture of (R)- and (S)-diastereomers.

Caption: Oxidation of Boc-Cys(Acm)-OH to its (R) and (S) sulfoxide diastereomers.

Synthesis and Hypothesized Properties

Boc-Cys(Acm,O)-OH is not commonly available commercially and is typically synthesized by the controlled oxidation of Boc-Cys(Acm)-OH.[12][13]

-

Impact on Solubility: The introduction of the polar sulfoxide group (S=O) is expected to increase the hydrophilicity of the molecule, likely enhancing its solubility in aqueous and polar organic solvents compared to its thioether precursor.

-

Reactivity and Stability: The sulfoxide is generally more chemically inert than the corresponding thioether, making it resistant to non-specific oxidation. In a peptide synthesis context, this increased stability could be advantageous, preventing unwanted side reactions at the sulfur atom. However, for the cysteine to become active for disulfide formation, the sulfoxide must be reduced back to a thioether, a step that requires specific reducing agents.[14]

-

Application as a Protecting Group: The sulfoxide itself can be considered a protecting group. Its removal (reduction) would require conditions orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups, offering another layer of strategic control in highly complex syntheses.

Section 3: Application in Peptide Synthesis - A Mechanistic Perspective

The primary utility of Boc-Cys(Acm)-OH lies in its orthogonal nature within the Boc-SPPS workflow. The Acm group remains intact during the repetitive TFA-mediated N-terminal Boc deprotection steps, allowing the peptide backbone to be fully assembled before addressing the formation of disulfide bridges.[1][2][15]

Caption: Boc-SPPS workflow incorporating a Boc-Cys(Acm)-OH residue.

Orthogonal Deprotection of the Acm Group

The selective removal of the Acm group is the key step that allows for controlled disulfide bond formation. The choice of reagent dictates the outcome.

| Deprotection Method | Reagent(s) | Typical Conditions | Outcome | Key Considerations |

| Oxidative Cyclization | Iodine (I₂) | 10-50 fold excess I₂ in solvents like aq. acetic acid, MeOH, or DCM for 40-60 min.[1] | Direct formation of a disulfide bond. | Can cause iodination of sensitive residues like Tyr, His, or Trp. The reaction rate is highly solvent-dependent.[1] |

| Free Thiol Generation | Mercury(II) Acetate (Hg(OAc)₂) | 1.0 eq. Hg(OAc)₂ per Acm group at pH 4.0, followed by treatment with β-mercaptoethanol.[1] | Formation of the free thiol (-SH). | Highly toxic. Requires careful handling and disposal of mercury waste. Can also remove other sulfur protecting groups.[1][16] |

| Free Thiol Generation | Silver(I) Tetrafluoroborate (AgBF₄) or Trifluoromethanesulfonate | Ag(I) salt in TFA, followed by treatment with DTT.[16] | Formation of the free thiol (-SH). | Toxic and corrosive. Requires careful handling of silver salts.[16] |

| On-Resin Oxidative Cyclization | N-Chlorosuccinimide (NCS) | 3 eq. NCS in DMF, two treatments of 3.5 minutes each.[1] | Direct on-resin formation of a disulfide bond. | Offers very fast reaction kinetics under mild conditions.[17] |

Section 4: Experimental Protocols

The following protocols are provided as validated starting points for key manipulations involving the Cys(Acm) group.

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol facilitates the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond on the solid support.[18]

-

Resin Preparation: Swell the fully assembled peptidyl-resin (containing at least two Cys(Acm) residues) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Iodine Treatment: Drain the DMF and add a solution of iodine (10 equivalents relative to resin substitution) in DMF.

-

Reaction: Agitate the mixture gently at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via HPLC. The reaction is typically complete within 60-90 minutes.[1]

-

Quenching: Once the reaction is complete, drain the iodine solution. Wash the resin thoroughly with DMF until the filtrate is colorless.

-

Final Wash: Perform final washes with Dichloromethane (DCM) and dry the resin under vacuum before proceeding to final cleavage from the resin.

Protocol 2: Deprotection of Cys(Acm) to a Free Thiol using Mercury(II) Acetate

This protocol is performed post-cleavage and purification of the Acm-protected peptide in solution.

CAUTION: Mercury(II) acetate is highly toxic and corrosive. Use appropriate personal protective equipment and work in a well-ventilated fume hood. Dispose of all mercury-containing waste according to institutional guidelines.

-

Peptide Dissolution: Dissolve the purified Cys(Acm)-containing peptide in 10% aqueous acetic acid (5-10 mg/mL).[16]

-

pH Adjustment: Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or dilute aqueous ammonia.

-

Mercury Treatment: Add mercury(II) acetate (10 equivalents per Acm group) and re-adjust the pH to 4.0. Stir the mixture gently at room temperature under a nitrogen blanket for 2-4 hours.[16]

-

Thiol Scavenging: Add β-mercaptoethanol (20 equivalents per Acm group) to the mixture and allow it to stand for at least 5 hours. This step displaces the mercury from the cysteine thiol and forms a precipitate.[16]

-

Isolation: Remove the mercury-thiol precipitate by centrifugation. Desalt and purify the supernatant containing the free-thiol peptide by preparative HPLC.

Section 5: Potential Pitfalls and Side Reactions

While powerful, the manipulation of cysteine-containing peptides is not without challenges. A proactive understanding of potential side reactions is crucial for success.

Caption: Common side reactions during Cys(Acm) deprotection and final peptide cleavage.

-

Iodination of Sensitive Residues: During iodine-mediated Acm removal, the electrophilic nature of iodine can lead to the modification of electron-rich side chains, particularly tyrosine, but also tryptophan and histidine.[1] This can be mitigated by careful control of stoichiometry and reaction time.

-

S-alkylation during Cleavage: During the final TFA cleavage step, carbocations generated from the resin linker (e.g., Wang resin) or other protecting groups can be scavenged by the nucleophilic thiol group of cysteine.[19][20] This is a well-documented side reaction, particularly when the Cys residue is near the C-terminus.[19] The use of a scavenger cocktail containing water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is critical to minimize this.

-

Incomplete Deprotection/Reduction: A major challenge when using the sulfoxide derivative, Boc-Cys(Acm,O)-OH, would be ensuring complete and efficient reduction back to the thioether before disulfide formation. Incomplete reduction would result in a difficult-to-separate peptide variant.

Conclusion

Boc-Cys(Acm)-OH remains an indispensable tool for the regioselective synthesis of multi-disulfide-containing peptides. Its stability to standard Boc-SPPS conditions combined with a variety of orthogonal deprotection methods provides chemists with the flexibility needed to construct complex molecular architectures. The sulfoxide derivative, Boc-Cys(Acm,O)-OH, represents a more novel reagent whose enhanced stability may offer solutions in highly challenging syntheses, although its use requires the additional step of a controlled reduction. A thorough understanding of the physicochemical properties, reaction mechanisms, and potential side reactions detailed in this guide is essential for any scientist aiming to successfully synthesize and purify cysteine-containing peptides for research and therapeutic development.

References

-

Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

-

Gharal, N., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 27(9), 2955. Retrieved from [Link]

-

Kobayashi, D., et al. (2020). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 18(34), 6655-6661. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Retrieved from [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Retrieved from [Link]

-

RSC Publishing. (2022). Towards site-specific manipulation in cysteine-mediated redox signaling. Retrieved from [Link]

-

Frontiers. (2021, August 18). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Retrieved from [Link]

-

ResearchGate. (2017). Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy. Retrieved from [Link]

-

MDPI. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Retrieved from [Link]

-

DeepDyve. (n.d.). The reduction of S-methyl-l-cysteine sulfoxide and l-methionine sulfoxide in turnip and bean leaves. Retrieved from [Link]

-

Chemdad. (n.d.). BOC-CYS(ACM)-OH. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

PubChem. (n.d.). S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. BOC-CYS(ACM)-OH One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. peptide.com [peptide.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine | C11H20N2O5S | CID 88223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Boc-Cys(Acm)-OH | CAS 19746-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Boc-Cys(Acm)-OH ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

- 15. chempep.com [chempep.com]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 17. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotage.com [biotage.com]

- 19. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

Solubility and Handling of Boc-Cys(Acm,O)-OH in Organic Solvents

[1]

Chemical Identity and Context

To accurately address the solubility of Boc-Cys(Acm,O)-OH , we must first distinguish it from the standard building block.[1] The notation "Cys(Acm,O)" refers to the sulfoxide form (

-

Boc-Cys(Acm)-OH: The standard, stable building block used in Boc-SPPS (Solid Phase Peptide Synthesis).[1]

-

Boc-Cys(Acm,O)-OH: The oxidized sulfoxide derivative.[1] This is not merely a degradation product; it is a specific intermediate used in sulfoxide-directed disulfide bond formation .[1]

While standard Cys(Acm) is designed to be stable, the Cys(Acm,O) variant is an activated electrophile under acidic conditions, used to attack a second cysteine thiol to form a regioselective disulfide bond.[1]

Solubility Profile

Both the sulfide (Acm) and sulfoxide (Acm,O) forms exhibit excellent solubility in polar aprotic solvents, which is critical for their role in peptide synthesis.

Primary Solvent: N,N-Dimethylformamide (DMF)

Status: Highly Soluble DMF is the gold-standard solvent for both forms.[1]

-

Operational Solubility: Both species easily dissolve at concentrations required for SPPS coupling and solution-phase reactions (typically 0.1 M – 0.5 M ).[1]

-

Evidence: Technical data for Boc-Cys(Acm,O)-OH reports optical rotation measurements taken in DMF (

), confirming complete solubility at analytical concentrations [1].[1][2][3]

Secondary Organic Solvents

The solubility profile shifts slightly due to the increased polarity of the sulfoxide group (

| Solvent | Boc-Cys(Acm)-OH (Standard) | Boc-Cys(Acm,O)-OH (Sulfoxide) | Operational Notes |

| DCM (Dichloromethane) | Soluble | Moderately Soluble | The sulfoxide is more polar; dissolution in pure DCM may be slower.[1] A DCM/DMF mixture is recommended for coupling. |

| DMSO (Dimethyl Sulfoxide) | Highly Soluble | Highly Soluble | Excellent for stock solutions, though DMSO is difficult to remove.[1] |

| Methanol/Ethanol | Soluble | Soluble | Used for recrystallization of the sulfoxide form [1].[2] |

| Ethyl Acetate (EtOAc) | Soluble (Warm) | Soluble | Used in the synthesis of the sulfoxide; the product can be crystallized from EtOAc mixtures. |

| Water | Low Solubility | Soluble (pH dependent) | Both require pH adjustment (acetic acid) or organic co-solvents to dissolve in aqueous buffers. |

| Ether/Hexanes | Insoluble | Insoluble | Used to precipitate/triturate the compounds. |

Visualization: Solubility Hierarchy

The following diagram illustrates the solubility gradients for the sulfoxide derivative.

Caption: Solubility classification of Boc-Cys(Acm,O)-OH across standard laboratory solvents.

Technical Workflows

Protocol A: Dissolution for Standard SPPS Coupling

When using Boc-Cys(Acm)-OH for standard chain elongation:

-

Calculate Volume: Aim for a final concentration of 0.1 M to 0.2 M .

-

Solvent Choice: Use DMF (highest purity, amine-free).[1]

-

Why? DCM can cause precipitation of the activated ester if the concentration is too high, whereas DMF maintains homogeneity.[1]

-

-

Activation: Add the coupling reagents (e.g., DIC/Oxyma or HBTU/DIEA) directly to the DMF solution.[1]

-

Note: If the solution appears cloudy, add NMP (N-methylpyrrolidone) dropwise until clear.[1]

-

Protocol B: Synthesis and Use of Boc-Cys(Acm,O)-OH

The sulfoxide form is typically generated in situ or synthesized prior to a specific disulfide bridging step.[1]

1. Synthesis of the Sulfoxide (Oxidation):

-

Reagents: Boc-Cys(Acm)-OH + NaBO3·4H2O (Sodium Perborate).[2]

-

Solvent System: Ethyl Acetate (EtOAc) and Water.[1]

-

Procedure:

-

Add aqueous NaBO3 (1.1 equivalents).[2]

-

Stir overnight at room temperature.

-

Workup: The product partitions into the aqueous layer (due to high polarity). Acidify with citric acid to extract back into EtOAc or precipitate.

-

Recrystallization: Use Methanol/Ethanol [1].

2. Application (Disulfide Bridging): The solubility in DMF is exploited here to facilitate the reaction between the sulfoxide and a free thiol.[1]

Caption: Mechanism of Sulfoxide-Directed Disulfide Formation using Boc-Cys(Acm,O)-OH in DMF.

Troubleshooting & Stability

Unintended Oxidation

If your goal is not the sulfoxide but the standard Acm-protected cysteine, beware of "old" DMF.[1]

-

Risk: DMF can degrade into dimethylamine and formic acid over time, and can absorb oxygen.[1]

-

Symptom: Unexpected shifts in HPLC retention time (sulfoxides elute earlier than sulfides due to higher polarity).

-

Prevention: Use fresh, high-grade DMF and store Boc-Cys(Acm)-OH at -20°C.

Solubility Issues in DCM

If Boc-Cys(Acm,O)-OH fails to dissolve in DCM during a coupling step:

-

Cause: The sulfoxide moiety significantly increases the dipole moment.[1]

-

Solution: Add a small volume of DMF (10-20% v/v) to the DCM.[1] This "magic mixture" solvates the polar sulfoxide while maintaining the favorable coupling kinetics of DCM.

Aggregation

Peptides containing Cys(Acm) are prone to aggregation (beta-sheet formation).

References

-

Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. "Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride & Cysteine-Sulfoxide." Available at: [Link][1]

-

PubChem. S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Compound Summary). Available at: [Link][1]

Executive Summary: The Dual Role of Boc-Cys(Acm)-OH and its Sulfoxide

Topic: Boc-Cys(Acm,O)-OH: Chemical Identity, Safety, and Application in Disulfide Engineering Content Type: In-Depth Technical Guide Audience: Researchers, Peptide Chemists, and Drug Development Professionals

In the landscape of peptide therapeutics, cysteine protection is critical for preventing premature disulfide shuffling. Boc-Cys(Acm)-OH (Boc-S-acetamidomethyl-L-cysteine) is a cornerstone reagent for orthogonal protection, stable to trifluoroacetic acid (TFA) but removable via iodine oxidation.

The specific notation "Boc-Cys(Acm,O)-OH" refers to the sulfoxide derivative (S-acetamidomethyl-L-cysteine sulfoxide). While often generated in situ or as a specific intermediate for "sulfoxide-directed" disulfide bond formation, it is inextricably linked to its parent compound. This guide provides the definitive technical data for the parent reagent (CAS 19746-37-3) while elucidating the advanced mechanistic utility of the sulfoxide form in regioselective ligation.

Chemical Identity & Properties

Primary Reagent: Boc-Cys(Acm)-OH

This is the commercially available building block used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

| Property | Specification |

| Chemical Name | N-α-t-Butoxycarbonyl-S-acetamidomethyl-L-cysteine |

| CAS Number | 19746-37-3 |

| Formula | C₁₁H₂₀N₂O₅S |

| Molecular Weight | 292.35 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, Methanol; slightly soluble in water |

| Purity | Typically ≥ 98% (HPLC/TLC) |

| Melting Point | 111–114 °C |

The Sulfoxide Derivative: Boc-Cys(Acm,O)-OH

The "O" suffix denotes the oxidation of the sulfide sulfur to a sulfoxide.

| Property | Specification |

| Chemical Name | N-α-t-Butoxycarbonyl-S-acetamidomethyl-L-cysteine sulfoxide |

| CAS Number | Not distinct in commercial catalogs; prepared from 19746-37-3 |

| Role | Activated intermediate for acid-catalyzed disulfide formation |

| Stability | Hygroscopic; often prepared in situ or stored at -20°C |

Safety Data Sheet (SDS) Analysis

Based on CAS 19746-37-3 (Parent Compound) Note: As the sulfoxide is a derivative, handle with equal or heightened caution regarding oxidative potential.

Hazards Identification (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Not classified as a dangerous substance under GHS in many jurisdictions (EU/US), but treated as a Combustible Solid .

-

H315: Causes skin irritation (precautionary).

-

H319: Causes serious eye irritation (precautionary).

-

H335: May cause respiratory irritation.

-

Handling & Storage Protocols

-

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibilities: Strong oxidizing agents (risk of uncontrolled sulfoxide/sulfone formation).[1]

-

PPE:

-

Eyes: Safety glasses with side-shields (EN166).

-

Skin: Nitrile rubber gloves (>0.11mm thickness).

-

Respiratory: N95 (US) or P1 (EU) dust mask if powder generation is likely.

-

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Technical Deep Dive: The "Sulfoxide" Strategy

The notation Cys(Acm,O) highlights a sophisticated regioselective strategy. While the Acm group is traditionally removed by Iodine (

Mechanism of Action

-

Standard Acm Removal:

attacks the sulfur, forming a sulfonium ion that is displaced by a second thiol, forming a disulfide ( -

Sulfoxide-Directed Ligation (Cys(Acm,O)):

-

The sulfoxide oxygen is protonated in weak acid (e.g., TFA/DCM).

-

This activates the sulfur, making it electrophilic.[2]

-

A free thiol (or silyl-protected thiol) attacks the sulfonium intermediate.

-

Result: Clean disulfide formation without heavy metal oxidants or iodine, preventing over-oxidation of sensitive residues like Methionine or Tryptophan.

-

Visualizing the Pathway

Figure 1: The activation pathway of Boc-Cys(Acm)-OH to its sulfoxide form for regioselective disulfide bonding.

Experimental Protocols

Protocol A: Standard Incorporation in SPPS

-

Coupling: Use standard carbodiimide chemistry (DIC/Oxyma or HBTU/DIPEA).

-

Deprotection: The Boc group is removed with 50% TFA/DCM. The Acm group remains stable.[1][3]

-

Cleavage: HF cleavage removes benzyl-based side chain groups, leaving Cys(Acm) intact for post-cleavage manipulation.

Protocol B: Iodine-Mediated Disulfide Cyclization

Use this for standard Cys(Acm) to Disulfide conversion.

-

Dissolve the Acm-protected peptide in AcOH:H₂O (4:1) at 1 mg/mL.

-

Add 10 eq. of Iodine (I₂) (dissolved in MeOH or AcOH) under vigorous stirring.

-

Reaction Time: 15–60 minutes. Monitor by HPLC (shift in retention time).

-

Quench: Add 1M Ascorbic Acid or Sodium Thiosulfate until the solution turns colorless.

-

Purification: Lyophilize and purify via preparative HPLC.

Protocol C: Generation of Cys(Acm,O) (Sulfoxide)

Use this if the specific "Acm,O" derivative is required for ligation.

-

Dissolve Boc-Cys(Acm)-OH in Methanol/Water (1:1).

-

Add 1.1 eq of Sodium Periodate (NaIO₄) at 0°C.

-

Stir for 2 hours.

-

Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

-

Note: This converts the sulfide to the sulfoxide. Verify by Mass Spec (+16 Da shift).

References

-

Sigma-Aldrich. Boc-Cys(Acm)-OH Product Specification & SDS. Retrieved from

- Albericio, F., et al. (2000).Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Akaji, K., et al. (1992).Synthesis of cystine peptides by iodine oxidation of S-acetamidomethyl cysteine peptides.Tetrahedron Letters, 33(8), 1073-1076.

- Postma, T. M., & Albericio, F. (2014).Dithioacetals as Thiol Protecting Groups in Peptide Synthesis.Organic Letters, 16(10), 2716–2719.

Sources

Methodological & Application

silyl chloride reduction of Boc-Cys(Acm,O)-OH containing peptides

An Application Note and Protocol for the Silyl Chloride-Mediated Reduction of Peptides Containing Cysteine(acetamidomethyl) Sulfoxide

Introduction

In peptide synthesis and drug development, cysteine is a critical amino acid due to the unique reactivity of its thiol side chain, which allows for disulfide bond formation, bioconjugation, and the introduction of various functionalities. The acetamidomethyl (Acm) group is a commonly employed protecting group for the cysteine thiol, valued for its stability to standard peptide synthesis conditions, including trifluoroacetic acid (TFA). However, the thioether linkage in Cys(Acm) is susceptible to oxidation, forming the corresponding sulfoxide, Cys(Acm,O)-OH. This oxidation can occur as an undesirable side reaction during peptide synthesis, particularly during cleavage from the resin or through prolonged exposure to atmospheric oxygen, leading to product heterogeneity and potential loss of biological activity.

The selective reduction of sulfoxides back to their corresponding thioethers without affecting other sensitive functional groups in a complex peptide is a significant challenge. This application note provides a detailed protocol and mechanistic insights for the efficient reduction of Cysteine(acetamidomethyl) sulfoxide residues within peptides using a silyl chloride-based reduction system. This method, adapted from established protocols for methionine sulfoxide (Met(O)) reduction, offers a robust and high-yielding approach to reverse this unwanted modification.

Mechanism of Silyl Chloride-Mediated Sulfoxide Reduction

The reduction of a sulfoxide by a silyl chloride, such as trimethylsilyl chloride (TMSCl), in the presence of a strong acid like TFA and a scavenger like anisole, proceeds through a well-defined pathway. The mechanism leverages the high oxophilicity of the silicon atom.

-

Activation of the Silyl Chloride: In a strongly acidic medium (TFA), the silyl chloride is activated.

-

Oxygen Transfer: The sulfoxide oxygen atom attacks the electrophilic silicon atom of the silyl chloride, forming a silyloxysulfonium intermediate.

-

Reductive Cleavage: A nucleophile, which can be the chloride ion from the reagent or another nucleophilic species present in the mixture, attacks the sulfur atom. This results in the cleavage of the S-O bond.

-

Formation of Byproducts: The reaction yields the desired reduced thioether (Cys(Acm)), a siloxane byproduct (e.g., hexamethyldisiloxane from TMSCl), and a halogenated species. Scavengers like anisole are crucial to trap reactive electrophilic species generated during the reaction, thereby preventing side reactions with sensitive amino acid residues like tryptophan and tyrosine.

The overall transformation is a robust deoxygenation process driven by the formation of the stable silicon-oxygen bond.

Diagram 1: Proposed Mechanism for Cys(Acm,O) Reduction

A visual representation of the key steps in the silyl chloride-mediated reduction of the cysteine sulfoxide.

Experimental Protocol: Reduction of Boc-Cys(Acm,O)-OH Peptides

This protocol describes a general procedure for the reduction of a peptide containing one or more Cys(Acm,O) residues. It is essential to perform this reaction under anhydrous conditions to prevent hydrolysis of the silyl chloride reagent.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Peptide containing Cys(Acm,O) | Purified | N/A | Lyophilized powder. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Use fresh bottle; handle in a fume hood. |

| Trimethylsilyl chloride (TMSCl) | ≥98% | Sigma-Aldrich | Store under inert gas; handle with care. |

| Anisole | Anhydrous, 99.7% | Sigma-Aldrich | Acts as a scavenger. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For peptide precipitation. |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC analysis and purification. |

| Water | HPLC Grade | Fisher Scientific | For HPLC analysis and purification. |

| Nitrogen or Argon Gas | High Purity | N/A | For maintaining an inert atmosphere. |

| Reversed-Phase HPLC column (e.g., C18) | N/A | Waters, Agilent | For analysis and purification. |

Step-by-Step Procedure

-

Preparation:

-

Dry a clean, glass reaction vial equipped with a magnetic stir bar under high vacuum or in an oven. Allow it to cool to room temperature under a stream of nitrogen or argon.

-

Weigh the Cys(Acm,O)-containing peptide and add it to the reaction vial.

-

Dissolve the peptide in a minimal amount of TFA (e.g., ~20-50 mg peptide per 1 mL TFA). Sonicate briefly if necessary to aid dissolution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reaction Setup:

-

To the cooled peptide/TFA solution, add anisole (typically 5-10 equivalents per mole of peptide). Anisole serves as a scavenger to protect sensitive residues.

-

While stirring at 0 °C under an inert atmosphere, slowly add trimethylsilyl chloride (TMSCl) (typically 10-20 equivalents). The addition should be dropwise to control any exotherm.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by reversed-phase HPLC-MS.

-

To take a sample, withdraw a small aliquot (e.g., 5 µL), quench it by diluting it into a large volume of cold water/acetonitrile (50:50), and inject it onto the HPLC.

-

The reaction is typically complete within 1-4 hours. The exact time may vary depending on the peptide sequence and the number of sulfoxide residues.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by HPLC-MS analysis showing complete conversion of the starting material), concentrate the reaction mixture under a gentle stream of nitrogen to remove the excess TFA and TMSCl.

-

Add cold, anhydrous diethyl ether to the concentrated residue to precipitate the peptide.

-

Centrifuge the mixture, decant the ether, and repeat the ether wash two more times to ensure the removal of scavengers and byproducts.

-

After the final wash, dry the peptide pellet under high vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using standard reversed-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Combine the fractions containing the pure, reduced peptide.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

Diagram 2: Experimental Workflow

An overview of the entire process from starting material to the final purified product.

Key Considerations and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient equivalents of TMSCl; reaction time too short; moisture contamination. | Increase equivalents of TMSCl to 20-30 eq. Ensure all reagents and glassware are anhydrous. Extend the reaction time and monitor by HPLC. |

| Side Reactions (e.g., Tyr, Trp) | Insufficient scavenger; aggressive reaction conditions. | Ensure at least 5-10 equivalents of anisole are used. Perform the reaction at 0 °C for a longer duration instead of at room temperature. |

| Peptide Degradation | Prolonged exposure to strong acid (TFA). | Minimize the reaction time as much as possible once the reduction is complete. Work up the reaction promptly. |

| Low Recovery after Precipitation | Peptide is soluble in diethyl ether; insufficient precipitation. | Ensure the ether is ice-cold. Use a larger volume of ether. Consider alternative non-solvents like methyl tert-butyl ether (MTBE). |

| Co-elution during HPLC | The reduced peptide and remaining starting material have similar retention times. | Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution. Ensure the reaction has gone to completion to simplify purification. |

Conclusion

The silyl chloride-mediated reduction offers an effective and reliable method for converting unwanted Cys(Acm,O) sulfoxides back to the desired Cys(Acm) thioether in synthetic peptides. The protocol is straightforward and utilizes common laboratory reagents. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using appropriate scavengers, high yields of the desired reduced peptide can be achieved. This method is a valuable tool for process refinement and quality control in the development of cysteine-containing peptide therapeutics.

References

-

Annis, I., Chen, Y., & Barany, G. (2007). Novel Silyl Chloride-Based Methodologies for the Reduction of Methionine Sulfoxide Residues in Peptides. In Peptides for Youth. K.A. Comstock, Ed. (pp. 71-72). New York: Springer. [Link]

-

Claiborne, A., Yeh, J. I., Mallett, T. C., Luba, J., Crane, E. J., 3rd, Charrier, V., & Parsonage, D. (1999). Protein-sulfenic acids: diverse roles for an unlikely player in enzyme catalysis and redox regulation. Biochemistry, 38(47), 15407–15416. [Link]

-

Le, H. T., & Barany, G. (2012). Silyl halide-mediated reduction of methionine sulfoxide in peptides. Journal of Peptide Science, 18(2), 125–132. [Link]

-

Voburka, Z., & Brtník, F. (2014). Reduction of methionine sulfoxide to methionine in solid-phase synthesis. Amino Acids, 46(4), 917–922. [Link]

-

Iris Biotech GmbH. (n.d.). Fmoc-Cys(Acm)-OH. Product Page. [Link]

one-pot synthesis strategies with Boc-Cys(Acm,O)-OH

Application Note: One-Pot Regioselective Disulfide Synthesis Strategies using Boc-Cys(Acm)-OH

Executive Summary

This guide details the "one-pot" synthetic strategy for generating multiple disulfide bonds in complex peptides (e.g., conotoxins, insulin analogs, defensins) using the orthogonal protecting group Boc-Cys(Acm)-OH (Acetamidomethyl-protected cysteine).

While standard oxidative folding relies on thermodynamic equilibrium (often resulting in misfolded isomers), the Cys(Acm) strategy allows for regioselective control . This protocol focuses on a "one-pot" workflow where the first disulfide bond is formed via ambient oxidation (or DMSO), followed immediately by Iodine-mediated deprotection/oxidation of the Acm group to form the second bridge, eliminating the need for intermediate HPLC purification.

Note on Nomenclature: The prompt reference to Boc-Cys(Acm,O)-OH is addressed in Section 3.2 as the Sulfoxide-Directed Disulfide Formation strategy, an advanced mechanistic variant where the Acm group is oxidized to a sulfoxide (

Chemist’s Rationale: The Orthogonality Principle

To synthesize a peptide with two distinct disulfide bridges (e.g., Cys1–Cys4 and Cys2–Cys3), one cannot simply expose the linear peptide to air; this results in a statistical mixture of three isomers ("Scrambling").

We utilize Orthogonal Protection :

-

Set A (Acid-Labile/Free Thiol): Coc-Cys(Trt)-OH or Boc-Cys(Mob)-OH. These are removed during resin cleavage (TFA or HF), leaving free thiols (

). -

Set B (Acid-Stable/Oxidation-Labile): Boc-Cys(Acm)-OH . The Acm group survives resin cleavage.[1][2] It effectively "masks" specific cysteines until activated by Iodine (

).

The "One-Pot" Advantage: Traditional methods require isolating the mono-disulfide intermediate. The one-pot method performs the first oxidation (Set A), adjusts the solvent/pH, and immediately performs the second oxidation (Set B) in the same vessel. This increases yield by minimizing handling losses and precipitation.

Mechanistic Pathways

Standard Iodine-Mediated Oxidation

The Acm group is stable to HF and TFA but reacts with electrophilic Iodine.

-

Attack: Iodine attacks the sulfur atom of the Acm group.

-

Displacement: The acetamidomethyl cation is displaced, forming a sulfenyl iodide intermediate (

). -

Bridge Formation: The sulfenyl iodide is highly reactive and is attacked by a second proximal Cys(Acm) or free thiol, forming the disulfide bond (

) and releasing Acm-I byproduct.

Advanced Variant: Sulfoxide-Directed (The "Acm,O" Pathway)

If the user intends to utilize Cys(Acm)(O) (Cysteine S-acetamidomethyl sulfoxide), this represents an activation strategy.

-

Mechanism: The sulfide of the Acm group is oxidized to a sulfoxide (using peracids or mild

equivalents). -

Acid Activation: In the presence of silyl chlorides or strong acid, the sulfoxide becomes a potent electrophile (Pummerer-type intermediate), reacting rapidly with a free thiol to form a disulfide. This is often used for intermolecular ligation but applies here for difficult intramolecular folds.

Experimental Protocols

Reagents & Materials

-

Reagent: Boc-Cys(Acm)-OH (CAS: 19746-37-3)

-

Oxidant: Iodine (

) (99.99% trace metals basis) -

Quencher: L-Ascorbic Acid (Vitamin C)

-

Solvents: Glacial Acetic Acid (AcOH), Methanol (MeOH), HPLC-grade Water.

Protocol A: One-Pot Regioselective Folding (Standard)

Phase 1: Synthesis & Cleavage

-

Synthesize peptide on MBHA resin using standard Boc/Benzyl chemistry.

-

Incorporate Boc-Cys(Acm)-OH at positions requiring the second disulfide bridge.

-

Cleave resin using HF/p-Cresol (90:10) at 0°C for 1 hour.

-

Result: Linear peptide with free thiols at non-Acm positions; Acm groups remain intact.

-

-

Precipitate with cold diethyl ether; wash and dry.

Phase 2: Formation of First Disulfide (Ambient/DMSO)

-

Dissolve crude peptide (0.5 mg/mL) in 0.1 M Ammonium Bicarbonate (pH 8.0) .

-

Note: High dilution prevents intermolecular dimerization.

-

-

Stir open to air for 24–48 hours OR add 5% DMSO to accelerate (4–6 hours).

-

Monitor: Check by HPLC/MS. Mass should decrease by ~2 Da (loss of 2 H).

-

Checkpoint: Do NOT purify. Proceed to Phase 3.

-

Phase 3: Formation of Second Disulfide (Iodine/Acm)

-

Acidification: Adjust the reaction mixture pH to < 4.0 by adding Glacial Acetic Acid.

-

Crucial: Iodine oxidation requires acidic conditions to prevent over-oxidation to sulfonic acids.

-

-

Iodine Addition: Add 10 eq. of

(dissolved in MeOH or AcOH) relative to the peptide.-

Observation: Solution turns dark brown/yellow.

-

-

Reaction: Stir for 30–60 minutes.

-

Quenching: Add 1 M Ascorbic Acid aqueous solution dropwise until the solution becomes clear (colorless).

-

Why: Ascorbic acid reduces excess

to Iodide (

-

-

Isolation: Filter and purify directly via Prep-HPLC.

Data & Comparison

Table 1: Comparison of Oxidation Methods for Cys(Acm)

| Method | Reagent | Reaction Time | Selectivity | Risk Profile |

| Standard Iodine | 30–60 min | High | Over-oxidation of Trp/Met if not controlled. | |

| Thallium(III) | 10–20 min | Very High | Toxic . Hard to remove Thallium traces. | |

| Sulfoxide (Acm,O) | DMSO / TMSCl | Fast | Specific | Requires precise acid activation; moisture sensitive. |

| Silyl Chloride | 2–4 hours | Moderate | Good for hydrophobic peptides; less toxic than Tl. |

Visualization: The One-Pot Workflow

The following diagram illustrates the transition from Resin to Final Folded Peptide without intermediate isolation.

Caption: Figure 1. Sequential One-Pot Regioselective Disulfide Formation Workflow. The process moves from cleavage to final folding without isolating the mono-disulfide intermediate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," perform these checks:

-

The "Color Change" Indicator:

-

Observation: Upon adding Iodine, the color should persist as amber/brown.

-

Failure Mode: If the solution immediately goes clear, the peptide (or scavengers) is consuming the Iodine too fast. Action: Add more Iodine until color persists.

-

-

Tryptophan Modification Check:

-

Iodine can iodinate Tryptophan residues (+126 Da shift).

-

Prevention: Perform the Iodine step in 90% AcOH . If Trp is present, add a scavenger like Anisole or perform the reaction at 0°C.

-

-

Mass Spectrometry Validation:

-

Start: Mass

-

Step 1 (Air): Mass

-

Step 2 (Iodine): Mass

. -

Calculation: Removal of 2 Acm groups (

Da) and formation of bond ( -

Net Change Step 2: Loss of ~144 Da (approx, depending on exact Acm fragment lost/gained H). Crucially , look for the disappearance of the characteristic Acm adduct peaks.

-

References

-

Albericio, F., et al. (1998). "Preparation of protected peptide disulfides by oxidative detachment from a support."[7] International Journal of Peptide and Protein Research.

-

Kamber, B., et al. (1980). "The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides." Helvetica Chimica Acta.

-

Postma, T. M., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry.

-

Sigma-Aldrich. "Boc-Cys(Acm)-OH Product Specification." Merck/Sigma.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. patents.justia.com [patents.justia.com]

- 7. semanticscholar.org [semanticscholar.org]

regioselective disulfide bridge construction with Boc-Cys(Acm,O)-OH

Application Notes & Protocols

Topic: Regioselective Disulfide Bridge Construction: An Orthogonal Strategy Employing Boc-Cys(Acm)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Importance of Disulfide Bonds

Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure, stability, and biological activity of a vast number of peptides and proteins.[1][2] For therapeutic peptides like conotoxins or insulin, the precise connectivity of these sulfur-sulfur bridges is non-negotiable; incorrect pairing can lead to misfolded, inactive, or immunogenic products.[1][2] The synthesis of peptides containing multiple cysteine residues thus presents a significant chemical challenge: how to control which cysteines pair together.

The solution lies in an orthogonal protection strategy , a cornerstone of modern peptide chemistry.[3][4] This approach involves "masking" the reactive thiol side chains of cysteine residues with different protecting groups. Each type of protecting group is engineered to be removed by a specific chemical reagent or condition that leaves the others intact. This allows for the sequential and directed formation of each disulfide bond, ensuring the desired final architecture.

This guide provides a detailed technical overview and field-proven protocols for a robust and widely-used orthogonal strategy for constructing two disulfide bonds. The strategy leverages the distinct chemical properties of two protected cysteine derivatives: the acid-labile Boc-Cys(Trt)-OH and the oxidatively-cleaved Boc-Cys(Acm)-OH . While more advanced strategies involving cysteine sulfoxides or other specialized protecting groups exist, the Trt/Acm pairing offers a reliable and well-documented path to achieving regioselectivity.

Chapter 1: The Chemistry of the Orthogonal Pair

The success of this strategy hinges on the differential lability of the Trityl (Trt) and Acetamidomethyl (Acm) protecting groups.

The Role of Boc-Cys(Trt)-OH: The Acid-Labile Partner

The Trityl (Trt) group is a bulky protecting group that is highly sensitive to acid. In the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), the Trt group is stable to the repetitive mild acid treatments used for Boc group removal. However, it is cleanly and efficiently removed during the final, strong acid cleavage step (e.g., using HF or TFMSA) that releases the peptide from the resin.[2] This property is exploited to generate the first pair of free thiols (-SH) ready for oxidation, while other Acm-protected cysteines remain masked.

The Role of Boc-Cys(Acm)-OH: The Oxidatively-Labile Partner

The Acetamidomethyl (Acm) group is exceptionally stable, withstanding not only the conditions of SPPS but also the strong acid cleavage at the end of the synthesis.[2][5][6] This unique stability allows for the full synthesis, cleavage, and purification of the peptide intermediate containing the first disulfide bond, all while the Acm-protected cysteines are held in reserve.

The Acm group is specifically removed under oxidative conditions, most commonly with iodine (I₂).[7][8] The reaction proceeds via a proposed sulfenyl iodide intermediate, and in the presence of a second Cys(Acm) residue, it results in the simultaneous deprotection and formation of the second disulfide bond.

The Strategic Workflow

The entire process can be visualized as a logical, stepwise construction of the final peptide architecture. The workflow ensures that at each stage, only the desired cysteine residues are reactive, thereby guaranteeing regioselective bond formation.

Caption: Overall workflow for regioselective two-disulfide bond synthesis.

Chapter 2: Experimental Protocols

Note: These protocols are starting points. Optimization is often required depending on the specific peptide sequence. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc-SPPS Incorporating Cys(Trt) and Cys(Acm)

This protocol assumes a standard manual or automated Boc-SPPS procedure on a suitable resin (e.g., PAM or MBHA resin).

-

Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Dimethylformamide (DMF).

-

Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment to ensure complete removal of the Boc group.

-

Washes: Wash the resin thoroughly with DCM, Isopropanol, and DMF to remove residual acid and prepare for coupling.

-

Amino Acid Coupling:

-

Activate the desired Boc-amino acid (including Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

-

-

Capping (Optional): After coupling, cap any unreacted amino groups with acetic anhydride to prevent failure sequences.

-

Washes: Wash the resin with DMF and DCM.

-

Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Cleavage and First Disulfide Bond Formation

This protocol achieves simultaneous cleavage from the resin and deprotection of the Trt groups, followed by the formation of the first disulfide bridge.

-

Peptide-Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.

-

HF Cleavage:

-

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

-

Add the dried resin to the HF reaction vessel. Add a scavenger cocktail (e.g., anisole) to protect sensitive residues.

-

Cool the vessel to -5°C. Carefully distill a measured amount of anhydrous HF into the vessel.

-

Stir the reaction at 0°C for 1-2 hours.

-

Remove the HF under a vacuum. The remaining residue is the crude peptide with free thiols (from Cys(Trt)) and Acm-protected thiols.

-

-

Peptide Extraction: Extract the crude peptide from the resin using 10% aqueous acetic acid. Lyophilize the aqueous extracts to obtain a crude peptide powder.

-

First Oxidation (Intramolecular Cyclization):

-

Dissolve the crude lyophilized peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular reaction over intermolecular dimerization.[6]

-

Adjust the pH of the solution to 8.0-8.5 with dilute ammonium hydroxide.

-

Stir the solution, open to the atmosphere, at room temperature. Air will serve as the oxidant.

-

Monitor the reaction progress by RP-HPLC and mass spectrometry. The reaction is typically complete in 12-24 hours.

-

-

Purification:

-

Once the reaction is complete, acidify the solution with acetic acid to pH 4-5.

-

Purify the single-disulfide peptide intermediate by preparative RP-HPLC.

-

Lyophilize the pure fractions.

-

Protocol 3: Second Disulfide Bond Formation via Iodine Oxidation

This protocol removes the Acm groups and concurrently forms the final disulfide bridge.

-

Peptide Dissolution: Dissolve the purified, lyophilized single-disulfide peptide in a suitable solvent. The rate of reaction is highly solvent-dependent. Common choices include 80% aqueous acetic acid or a mixture of methanol and water.[5][9] Use a concentration of approximately 1 mg/mL.

-

Iodine Treatment:

-

Prepare a stock solution of iodine (I₂) (e.g., 0.1 M in methanol).

-

While stirring, add the iodine solution dropwise to the peptide solution until a faint, persistent yellow-brown color remains. This indicates a slight excess of iodine. A 10-50 fold molar excess of iodine is typical.[5]

-

Continue stirring at room temperature for 1-2 hours.

-

-

Monitoring and Quenching:

-

Monitor the reaction by RP-HPLC. Look for the disappearance of the starting material and the appearance of the final product peak.

-

Once complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow-brown color disappears completely.[2]

-

-

Final Purification:

-

Dilute the reaction mixture with water.

-

Purify the final peptide with two disulfide bridges by preparative RP-HPLC.

-

Lyophilize the pure fractions to yield the final product.

-

Chapter 3: Data Presentation and Visualization

Table 1: Comparison of Key Cysteine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonal To | Key Characteristics |

| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, PdCl₂, NCS[3][5][10] | Trt, Mmt, tBu | Very stable; removed under oxidative or heavy metal conditions. Ideal for late-stage disulfide formation. |

| Trityl | Trt | TFA, mild acid[2] | Acm, tBu | Highly acid-labile; typically removed during final resin cleavage. Used for the first disulfide bond. |

| tert-Butyl | tBu | PhS(O)Ph/MeSiCl₃, Hg(OAc)₂[1][9] | Acm, Trt | Stable to TFA and iodine oxidation. Requires specific, strong deprotection conditions. |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM[2] | Acm, tBu | More acid-labile than Trt; can be removed on-resin while the peptide is still attached. |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, phosphines)[1][11] | Acm, Trt | Removed under reductive conditions, providing another layer of orthogonality. |

Chemical Reaction Scheme

The following diagram illustrates the chemical transformations of the cysteine side chains during the regioselective synthesis.

Caption: Chemical transformations during the two-step disulfide formation.

References

-

Wright, T. H., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9547-9583. Available from: [Link]

-

Góngora-Benítez, M., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Pharmaceuticals, 14(4), 350. Available from: [Link]

-

Tarrago, L., et al. (2001). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. The EMBO Journal, 20(22), 6249-6257. Available from: [Link]

-

Lluis, J., & Luis, M. (Eds.). (2008). Regioselective Disulfide Formation | Oxidative Folding of Peptides and Proteins. CRC Press. Available from: [Link]

-

Akaji, K., et al. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. Journal of Peptide Science, 21(5), 395-401. Available from: [Link]

-

Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 30(6), 1234. Available from: [Link]

-

Smith, D. D., et al. (1995). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain in human blood coagulation factor IX. Journal of Biological Chemistry, 270(29), 17296-17304. Available from: [Link]

-

Lledós, A., et al. (2006). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. The Journal of Organic Chemistry, 71(14), 5264-5272. Available from: [Link]

-

Biotage. (2023). Optimizing the removal of an STmp protecting group. Available from: [Link]

-

Le, N. T. B., et al. (2015). Mechanism of 1-Cys type methionine sulfoxide reductase A regeneration by glutaredoxin. Biochemical and Biophysical Research Communications, 459(1), 124-129. Available from: [Link]

-

Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC. Available from: [Link]

-

Aapptec Peptides. Boc-Cys(Acm)-OH [19746-37-3]. Available from: [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available from: [Link]

-

Ohkawachi, K., et al. (2022). Residue-Selective C−H Sulfenylation Enabled by Acid-Activated S-Acetamidomethyl Cysteine Sulfoxide with Application to Peptide Stapling and Lipidation. Angewandte Chemie International Edition, 61(1), e202111811. Available from: [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

-

The Bumpling Biochemist. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. Available from: [Link]

Sources

- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

Application Note: Selective Cleavage of Boc-Cys(Acm,O)-OH Peptides from Merrifield Resin

This Application Note is designed for peptide chemists and drug development professionals working with Boc solid-phase peptide synthesis (SPPS). It addresses the specific challenges of cleaving peptides containing Boc-Cys(Acm,O)-OH (the sulfoxide form of S-acetamidomethyl-L-cysteine) from Merrifield resin .

Executive Summary

The inclusion of Boc-Cys(Acm,O)-OH in a peptide sequence introduces a unique chemoselective handle. Unlike the standard Cys(Acm) , which is a stable protecting group requiring post-cleavage oxidation (e.g., with Iodine or Thallium(III)), the sulfoxide variant Cys(Acm,O) acts as an "active" latent species. It is primarily employed for sulfoxide-directed disulfide bond formation (via the silyl chloride-sulfoxide method) or specific Trp-sulfenylation strategies.

The critical challenge during cleavage from Merrifield resin is controlling the oxidation state of the sulfur. Standard HF cleavage cocktails containing thiols (e.g., p-thiocresol, dimethyl sulfide) will reduce the sulfoxide back to the sulfide (Cys(Acm)), defeating the purpose of using the oxidized building block. Conversely, highly acidic conditions without scavengers can lead to uncontrolled Pummerer rearrangements.

This guide details two distinct protocols:

-

Protocol A (Retention): Cleavage retaining the sulfoxide moiety for post-cleavage functionalization.

-

Protocol B (Reduction): Cleavage with simultaneous reduction to Cys(Acm) (if the oxidation was unintentional or no longer needed).

Chemical Mechanism & Rationale

The Cys(Acm) vs. Cys(Acm,O) Dynamic

The Acetamidomethyl (Acm) group is acid-stable, surviving neat TFA and HF at 0°C. This stability allows it to serve as an orthogonal protecting group.

-

Cys(Acm): Inert to HF. Removed/cyclized later by electrophilic attack (

, -

Cys(Acm,O): The sulfoxide oxygen activates the sulfur. Under specific acidic conditions (e.g., with chlorosilanes), it generates a sulfenyl chloride equivalent that attacks a free thiol to form a disulfide bond cleanly, without external oxidants that might damage sensitive residues (Met, Trp).

The Cleavage Hazard

In Boc chemistry, Hydrogen Fluoride (HF) is the standard cleavage reagent.

-

Standard Low-High HF: Uses Dimethyl Sulfide (DMS) and p-thiocresol. These are reducing agents . They function by accepting carbocations and reducing sulfoxides (mechanistically similar to the reduction of Met(O) to Met).

-

Result: Using standard Low-High HF on a Cys(Acm,O) peptide will yield the Cys(Acm) peptide, stripping the oxygen.

To retain the "O", one must use a Non-Reducing Cocktail .

Workflow Visualization

Figure 1: Decision tree for cleavage conditions based on the desired oxidation state of the Cys(Acm) residue.

Experimental Protocols

Pre-Requisites

-

Resin: Merrifield (polystyrene-divinylbenzene).

-

N-Terminal Group: The N-terminal Boc group should be removed (TFA treatment) prior to HF cleavage to prevent tert-butylation of the sulfoxide or aromatic rings.

-

Equipment: Teflon (PFA/FEP) HF cleavage apparatus (e.g., Peptide Institute, Toho). Glass is strictly prohibited.

Protocol A: Non-Reducing Cleavage (Sulfoxide Retention)

Use this protocol to isolate the peptide with the Cys(Acm,O) group intact.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (Scavenger)[1]

-

Note: Do NOT use DMS, p-Thiocresol, or Methionine.

Procedure:

-

Preparation: Place 100 mg of dried peptide-resin into the Teflon reaction vessel.

-

Scavenger Addition: Add 1.0 mL of Anisole per gram of resin.

-

Rationale: Anisole scavenges benzyl cations generated from the resin linker but is a poor reducing agent compared to thioanisole or DMS.

-

-

HF Condensation: Cool the vessel to -78°C (Dry ice/Acetone). Distill 9.0 mL of anhydrous HF into the vessel.

-

Reaction: Warm the vessel to 0°C (Ice/Water bath). Stir magnetically for 60 minutes .

-

Caution: Do not exceed 0°C. Higher temperatures increase the risk of Pummerer rearrangement of the sulfoxide in the presence of anisole.

-

-

Evaporation: Evaporate HF under a stream of Nitrogen or high vacuum at 0°C. Do not use heat.

-

Work-up:

-

Wash the residue with cold diethyl ether (3x) to remove anisole.

-

Extract the peptide with 50% Acetic Acid or water (depending on solubility).

-

Lyophilize immediately.

-

Expected Outcome: Crude peptide containing Cys(Acm,O) .[2][3] QC Check: Mass spectrometry will show M+16 Da relative to the Cys(Acm) calculated mass.

Protocol B: Reducing Cleavage (Conversion to Cys(Acm))

Use this protocol if the "O" was used for synthesis convenience or stability but the final target requires standard Cys(Acm).

Reagents:

-

Anhydrous HF

-

p-Cresol

-

Dimethyl Sulfide (DMS) - The reducing agent

Procedure (Low-High HF Variant):

-

Low HF Step (Reduction & Side-chain removal):

-

Mix HF : DMS : p-Cresol (25 : 65 : 10 v/v).

-

React at 0°C for 2 hours.

-

Mechanism: The high concentration of DMS promotes the reduction of sulfoxides (Met(O) -> Met; Cys(Acm,O) -> Cys(Acm)) via formation of a sulfonium intermediate which is then reduced.

-

-

High HF Step (Cleavage from Resin):

-

Evaporate the Low HF mixture.

-

Recharge with HF : p-Cresol (90 : 10).

-

React at 0°C for 45-60 minutes.

-

-

Work-up: Precipitation in ether and extraction as per standard methods.

Expected Outcome: Crude peptide containing Cys(Acm) (Sulfide form).

Data Summary & Comparison

| Parameter | Protocol A (Non-Reducing) | Protocol B (Reducing) |

| Target Species | Cys(Acm,O) (Sulfoxide) | Cys(Acm) (Sulfide) |

| Primary Scavenger | Anisole | DMS / p-Cresol |

| Forbidden Reagents | DMS, Thiocresol, Thioanisole, DTT | None |

| Reaction Temp | Strictly 0°C | 0°C (Low HF) / 0°C (High HF) |

| Mass Spec Shift | [M_calc + 16] | [M_calc] |

| Post-Cleavage Use | Silyl-chloride disulfide formation | Iodine/Thallium cyclization |

Post-Cleavage Application: The Silyl Chloride Method

If Protocol A is used, the resulting Cys(Acm,O) peptide can be cyclized with a free cysteine residue (Cys-H) to form a disulfide bond.

Mechanism:

Protocol:

-

Dissolve the Cys(Acm,O) peptide and the Cys(H) peptide (or the single peptide containing both) in TFA.

-

Add NH₄Cl (as a chloride source) or Trimethylsilyl chloride (TMSCl) .

-

Reaction proceeds rapidly (often < 30 mins) to form the disulfide.

-

This method avoids the use of strong oxidants like Iodine, preventing over-oxidation of Met or Trp residues.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N 2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[4] Link

-

Kamber, B., et al. (1980). The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta. Link

-

Akaji, K., et al. (1991). Synthesis of cystine peptides by the silyl chloride-sulfoxide method. Journal of the Chemical Society, Chemical Communications.[4] Link

-

Hunter, M. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Cys(Acm,O)-OH

Welcome to the technical support guide for troubleshooting the incomplete coupling of Boc-Cys(Acm,O)-OH. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the common challenges associated with this specific amino acid derivative and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Cys(Acm,O)-OH prone to incomplete coupling?

A1: The primary challenge with Boc-Cys(Acm,O)-OH lies in the steric hindrance presented by its bulky protecting groups. The tert-Butyloxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the cysteine side chain create a crowded environment around the carboxylic acid, impeding its approach to the free amine on the growing peptide chain. This steric hindrance can significantly slow down the coupling reaction, leading to incomplete incorporation.

Q2: What are the immediate signs of an incomplete coupling reaction?

A2: The most direct indicator of incomplete coupling is a positive result from a qualitative test like the Kaiser test (ninhydrin test) after the coupling step. A blue or purple color on the resin beads signifies the presence of unreacted primary amines, confirming that not all available sites have been successfully coupled.

Q3: Can I simply extend the reaction time to resolve this issue?

A3: While extending the reaction time can sometimes improve coupling efficiency, it is not always a sufficient solution for sterically hindered amino acids like Boc-Cys(Acm,O)-OH.[1] In some cases, prolonged exposure to coupling reagents and bases can lead to side reactions or racemization. A more robust approach often involves a combination of strategies, including the use of more potent coupling reagents.

Q4: Are there specific coupling reagents that are more effective for Boc-Cys(Acm,O)-OH?

A4: Yes, for difficult couplings involving sterically hindered amino acids, it is often necessary to use more powerful coupling reagents. Uronium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide activators like DCC or DIC.[2][3] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[4]

Q5: What is "double coupling" and should I use it for Boc-Cys(Acm,O)-OH?

A5: Double coupling is a technique where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents after the initial coupling attempt.[1][4] This is a highly recommended strategy for ensuring the complete incorporation of sterically hindered residues like Boc-Cys(Acm,O)-OH and can significantly improve the final peptide purity.

In-Depth Troubleshooting Guide

Symptom: Positive Kaiser Test After Coupling

A positive Kaiser test is a clear indication of free primary amines on the resin, signifying an incomplete coupling reaction.

Potential Causes:

-

Steric Hindrance: As previously mentioned, the bulky nature of the Boc and Acm protecting groups is a primary contributor to slow and incomplete coupling.[4]

-

Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.

-

Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking access to the reactive N-terminal amine.[1]

-

Inadequate Resin Swelling: Poor swelling of the solid support can limit the accessibility of reagents to the growing peptide chains within the resin beads.

Recommended Solutions:

-

Optimize Coupling Reagents:

-

Implement Double Coupling:

-

Adjust Reaction Conditions:

-

Solvent Choice: Ensure the use of a suitable solvent that promotes both resin swelling and peptide chain solvation. N,N-Dimethylformamide (DMF) is a common choice, but for particularly difficult sequences, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents may be beneficial.[4]

-

Temperature: In some cases, a modest increase in temperature can enhance the reaction rate. However, this should be done with caution to avoid potential side reactions and racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) can be particularly effective for driving difficult couplings to completion.[7]

-

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended for the incorporation of Boc-Cys(Acm,O)-OH when incomplete coupling is anticipated or observed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Cys(Acm,O)-OH

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

First Coupling:

-

In a separate vessel, pre-activate Boc-Cys(Acm,O)-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Wash the resin thoroughly with DMF.

-

-

Kaiser Test (Optional but Recommended):

-

Take a small sample of the resin and perform a Kaiser test to assess the completeness of the first coupling.

-

-

Second Coupling:

-

Repeat steps 1.1 through 1.4 with a fresh solution of activated Boc-Cys(Acm,O)-OH.

-

After the second coupling, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

-

Final Kaiser Test:

-

Perform a final Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or slightly yellow.

-

Data Presentation

| Coupling Reagent | Class | Relative Reactivity for Hindered Residues | Key Advantages |

| DIC/HOBt | Carbodiimide | Standard | Cost-effective for routine couplings. |

| HBTU/HOBt | Uronium Salt | High | Good performance for many difficult couplings.[3] |

| HATU/HOAt | Uronium Salt | Very High | Excellent for sterically hindered amino acids due to the formation of highly reactive OAt esters.[4][8] |

| PyBOP | Phosphonium Salt | High | Efficient with low racemization risk.[2][5] |

| COMU | Uronium Salt | Very High | Oxyma-based reagent with high efficiency and safety profile.[6] |

Visualization of the Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when encountering an incomplete coupling of Boc-Cys(Acm,O)-OH.

Caption: Troubleshooting workflow for incomplete coupling.

References

- Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.com. Accessed February 20, 2026.

- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.com. Accessed February 20, 2026.

- Creative Peptides. Optimizing Peptide Coupling: Key Techniques. creative-peptides.com. Accessed February 20, 2026.

- Aapptec Peptides. Coupling Reagents. aapptec.com. Accessed February 20, 2026.